(Hexan-2-yl)(2-phenylethyl)amine
Description
(Hexan-2-yl)(2-phenylethyl)amine is a secondary amine characterized by a branched hexyl group (at the second carbon) and a 2-phenylethyl substituent. For instance, N-(2-phenylethyl) derivatives are often synthesized via nucleophilic substitution or acyl transfer reactions, as seen in the preparation of 2-cyano-N-(2-phenylethyl)acetamide (). Enzymatic cascades involving amine transaminases and acyl transferases, such as those used for synthesizing N-(hexan-2-yl)-2-methoxyacetamide (), might also be adapted for this compound.
Applications of this compound could span agrochemicals, pharmaceuticals, or specialty polymers, akin to the uses of 2,2-diphenylethan-1-amine ().
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-(2-phenylethyl)hexan-2-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-8-13(2)15-12-11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3 |
InChI Key |
ULXABLKHIVPWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Amines
- Lipophilicity : The branched hexyl group in this compound enhances lipophilicity compared to 2,2-diphenylethan-1-amine, which has aromatic rigidity but lacks alkyl flexibility.
- Bioactivity : The 2-phenylethyl moiety is associated with plant defense mechanisms (), while amide derivatives (e.g., N-(2-phenylethyl)acetamide) often exhibit enhanced metabolic stability compared to amines.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 2,2-Diphenylethan-1-amine | N-(2-phenylethyl)acetamide |
|---|---|---|---|
| Boiling Point (°C) | ~250 (estimated) | 285–290 | 310 (decomposes) |
| Solubility | Low in water, high in organics | Insoluble in water | Moderate in polar solvents |
| Stability | Air-sensitive (amine oxidation) | Stable under inert conditions | Hydrolytically stable |
- Stability : Secondary amines like this compound are prone to oxidation, necessitating inert storage, whereas amides (e.g., N-(2-phenylethyl)acetamide) exhibit greater hydrolytic stability ().
Research Findings and Implications
- Hybridizing this moiety with alkyl chains could balance lipophilicity and bioavailability.
- Synthetic Challenges : Enzymatic methods () offer green chemistry advantages but require optimization for secondary amines. Traditional routes () remain reliable but may involve harsher conditions.
- Biological Potential: Further studies should explore this compound’s role in stress response pathways, given the known activity of phenylethyl-containing metabolites ().
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